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Compound of Interest

Compound Name: (+)-Angelmarin

Cat. No.: B1141154

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the enantioselective total synthesis of (+)-
Angelmarin, a natural product with significant anti-austerity activity against pancreatic cancer
cells. The presented 8-step synthesis commences from the commercially available
umbelliferone and leverages key reactions, including an olefin cross-metathesis and a Shi
asymmetric epoxidation, to achieve the target molecule.

Overview of the Synthetic Pathway

The retrosynthetic analysis of (+)-Angelmarin (1) reveals a strategy centered around the late-
stage introduction of the p-hydroxycinnamoyl side chain. The key intermediate, (+)-
columbianetin (2), is envisioned to be formed via an intramolecular cyclization of an epoxide
intermediate. This epoxide is, in turn, accessible through the asymmetric epoxidation of a
protected osthenol derivative. The synthesis begins with the functionalization of umbelliferone
to introduce the necessary prenyl group via a sequence of allylation, Claisen rearrangement,
and olefin cross-metathesis.

Quantitative Data Summary

The following table summarizes the yields for each step of the total synthesis of (+)-
Angelmarin.
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Intermediate/Produ

Step Reaction . Yield (%)
c

1 Allylation of 7-(Allyloxy)-2H- 08
Umbelliferone chromen-2-one

) Claisen 8-Allyl-7-hydroxy-2H- o5
Rearrangement chromen-2-one
Olefin Cross-

3 ) Osthenol 85
Metathesis

) ) TBS-protected
4 Silyl Protection 98
Osthenol

Shi Asymmetric ) ]

5 o Epoxide Intermediate 92
Epoxidation
Desilylation and ) )

6 o (+)-Columbianetin 93
Cyclization
Reaction with Carboxylic Acid

7 ) ) (crude)
Meldrum's Acid Intermediate
Doebner-Knoevenagel ]

8 ] (+)-Angelmarin 82 (over 2 steps)
Condensation

Overall Yield (+)-Angelmarin ~37

Note: The overall yield is an approximation based on the reported yields for each step.

Experimental Protocols

Step 1: Synthesis of 7-(Allyloxy)-2H-chromen-2-one

e To a solution of umbelliferone (1.0 eq) in acetone, add potassium carbonate (1.5 eq).

e Add allyl bromide (1.2 eq) and heat the mixture at reflux for 4 hours.

 After cooling to room temperature, filter the reaction mixture and concentrate the filtrate

under reduced pressure.
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o Recrystallize the crude product from ethanol to afford 7-(allyloxy)-2H-chromen-2-one as a
white solid (98% yield).

Step 2: Synthesis of 8-Allyl-7-hydroxy-2H-chromen-2-one

e Heat a solution of 7-(allyloxy)-2H-chromen-2-one (1.0 eq) in N,N-diethylaniline to reflux for 2
hours.

e Cool the reaction mixture to room temperature and pour it into a cold solution of 2 M
hydrochloric acid.

o Extract the aqueous layer with ethyl acetate.

e Wash the combined organic layers with water and brine, then dry over anhydrous sodium
sulfate.

o Concentrate the solvent under reduced pressure and purify the residue by column
chromatography (silica gel, hexane/ethyl acetate) to yield 8-allyl-7-hydroxy-2H-chromen-2-
one as a white solid (95% yield).

Step 3: Synthesis of Osthenol

o To a refluxing solution of Grubbs' second-generation catalyst (0.05 eq) in a 1:1 mixture of 2-
methyl-2-butene and dichloromethane, slowly add a solution of 8-allyl-7-hydroxy-2H-
chromen-2-one (1.0 eq) in dichloromethane over 1 hour.

» Continue to heat the reaction at reflux for an additional 2 hours.
o Cool the mixture to room temperature and concentrate under reduced pressure.

» Purify the residue by flash column chromatography (silica gel, hexane/ethyl acetate) to give
osthenol as a pale yellow solid (85% yield).

Step 4: Synthesis of TBS-protected Osthenol

» To a solution of osthenol (1.0 eq) in dichloromethane, add imidazole (2.0 eq) and tert-
butyldimethylsilyl chloride (1.5 eq).
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Stir the reaction mixture at room temperature for 12 hours.
Quench the reaction with water and extract with dichloromethane.

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate
under reduced pressure.

Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate) to
obtain TBS-protected osthenol as a colorless oil (98% vyield).

Step 5: Shi Asymmetric Epoxidation

To a mixture of TBS-protected osthenol (1.0 eq) and D-fructose-derived Shi catalyst (0.3 eq)
in a biphasic solvent system of acetonitrile, dimethoxymethane, and a phosphate buffer (pH
10.5), add a solution of Oxone (4.0 eq) and potassium carbonate (4.0 eq) in water dropwise
at 0 °C.

Stir the reaction vigorously at 0 °C for 24 hours.
Extract the reaction mixture with ethyl acetate.
Wash the combined organic layers with saturated aqueous sodium thiosulfate and brine.

Dry the organic phase over anhydrous sodium sulfate and concentrate in vacuo to yield the
crude epoxide, which is used directly in the next step (92% yield, >95% ee).

Step 6: Synthesis of (+)-Columbianetin (2)

To a solution of the crude epoxide from the previous step (1.0 eq) in tetrahydrofuran, add
tetra-n-butylammonium fluoride (1.1 eq, 1 M solution in THF) at 0 °C.

Stir the reaction mixture at 0 °C for 1 hour.

Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl
acetate.

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and
concentrate under reduced pressure.
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» Purify the residue by column chromatography (silica gel, hexane/ethyl acetate) to afford (+)-
columbianetin as a white solid (93% vyield).

Step 7 & 8: Synthesis of (+)-Angelmarin (1)

¢ To a solution of (+)-columbianetin (2, 1.0 eq) in toluene, add Meldrum's acid (1.1 eq) and
heat to reflux for 7 hours.[1]

e Cool the reaction mixture to room temperature and remove the solvent in vacuo to yield the
crude carboxylic acid intermediate as a yellow oil.[1]

e Dissolve the crude carboxylic acid immediately in pyridine.[1]

o Add piperidine (catalytic amount) and p-hydroxybenzaldehyde (1.2 eq) and heat the reaction
mixture at 70 °C for 16 hours.[1]

 After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash
with 5% HCI, water, and brine.[1]

o Dry the organic layer over anhydrous magnesium sulfate and remove the solvent in vacuo.

[1]

» Purify the residue by column chromatography (silica gel, hexane/ethyl acetate) to give (+)-
Angelmarin as a white solid (82% yield over the two steps).[1]

Visualizations

Total Synthesis of (+)-Angelmarin

Click to download full resolution via product page

Caption: Synthetic route to (+)-Angelmarin.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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Our mission is to be the trusted global source of Hastt
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